Dicliripariside A
Description
Dicliripariside A is a novel organic compound recently identified in pharmacological and chemical research, with a CAS registry number of 491613-65-1 . The compound’s pharmacological profile, including mechanisms of action, bioavailability, and therapeutic targets, requires further investigation.
Properties
Molecular Formula |
C32H48O14 |
|---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
(1S,6Z,11R,12S,13R,14R,15S,20Z,25R,26S,27R,28R)-3,17-bis(ethenyl)-12,13,14,26,27,28-hexahydroxy-3,7,17,21-tetramethyl-2,9,16,23,29,30-hexaoxatricyclo[23.3.1.111,15]triaconta-6,20-diene-8,22-dione |
InChI |
InChI=1S/C32H48O14/c1-7-31(5)13-9-11-17(3)27(39)42-16-20-22(34)24(36)26(38)30(44-20)46-32(6,8-2)14-10-12-18(4)28(40)41-15-19-21(33)23(35)25(37)29(43-19)45-31/h7-8,11-12,19-26,29-30,33-38H,1-2,9-10,13-16H2,3-6H3/b17-11-,18-12-/t19-,20-,21-,22-,23-,24-,25-,26-,29+,30+,31?,32?/m1/s1 |
InChI Key |
IINZASCKGHCXIA-QEDIHRPMSA-N |
Isomeric SMILES |
C/C/1=C/CCC(O[C@@H]2O[C@@H]([C@H]([C@H]([C@H]2O)O)O)COC(=O)/C(=C\CCC(O[C@@H]3O[C@@H]([C@H]([C@H]([C@H]3O)O)O)COC1=O)(C=C)C)/C)(C=C)C |
Canonical SMILES |
CC1=CCCC(OC2C(C(C(C(O2)COC(=O)C(=CCCC(OC3C(C(C(C(O3)COC1=O)O)O)O)(C)C=C)C)O)O)O)(C)C=C |
Origin of Product |
United States |
Preparation Methods
The preparation of Dicliripariside A is relatively complex. It is typically extracted from the whole plants of Dicliptera riparia using aqueous ethanol. The extract is then subjected to multiple purification steps to isolate this compound
Chemical Reactions Analysis
Structural Basis of Reactivity
Dicliripariside A’s glycoside structure consists of a sugar moiety (glycon) linked to a flavonoid aglycon via a glycosidic bond. This bond is sensitive to hydrolytic cleavage under acidic or enzymatic conditions . The flavonoid core also contributes to redox activity, enabling oxidation and reduction reactions.
Hydrolysis
Hydrolysis is the primary reaction of this compound, breaking the glycosidic bond to release the aglycon and sugar:
-
Conditions : Acidic pH (e.g., HCl) or enzymatic catalysts (e.g., β-glucosidase) .
-
Products : The flavonoid aglycon and a sugar moiety (e.g., glucose or rhamnose).
Oxidation
The flavonoid aglycon undergoes oxidation, particularly at the phenolic hydroxyl groups:
-
Mechanism : Free radical scavenging or enzymatic oxidation (e.g., peroxidase) .
-
Applications : Antioxidant activity studies.
Reduction
Reduction may occur at the carbonyl groups of the flavonoid backbone:
-
Agents : Sodium borohydride or hydrogenation catalysts.
Stability and Analytical Methods
| Property | Observation | References |
|---|---|---|
| pH Sensitivity | Unstable under extreme acidic/basic conditions; hydrolyzes in acidic media. | |
| Thermal Stability | Generally stable under normal conditions; degradation may occur at high temperatures. | |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol). |
Natural Extraction
-
Sources : Isolated from Dicliptera chinensis and D. riparia .
-
Methods : Solvent extraction (e.g., ethanol) followed by chromatography (silica gel or HPLC).
Potential Synthetic Approaches
While no direct synthetic routes for this compound are documented, glycosylation methods (e.g., photoredox-activated C-glycosylation ) could inspire strategies. For example:
This mimics natural biosynthetic pathways .
Therapeutic Relevance
This compound’s reactivity informs its pharmacological applications:
-
Anti-inflammatory/Antioxidant Activity : Oxidation/reduction reactions modulate signaling pathways.
-
Enzyme Inhibition : Hydrolysis-resistant derivatives may enhance stability in vivo .
Analytical Techniques
-
NMR and Mass Spectrometry : Confirm structural integrity and identify hydrolysis products .
-
HPLC : Quantifies purity and stability under varying conditions.
Research Challenges
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycosidic bonds and monoterpenoid structures.
Biology: Its anti-inflammatory and antioxidant properties make it a candidate for further biological studies.
Medicine: Preliminary research suggests potential anti-tumor activity, although more studies are needed to confirm this.
Industry: While not yet widely used, its unique properties could make it valuable in developing new pharmaceuticals or bio-pesticides
Mechanism of Action
The exact mechanism of action of Dicliripariside A is not fully understood. it is believed to exert its effects through interactions with molecular targets involved in inflammatory and oxidative stress pathways. These interactions may involve the modulation of specific enzymes and signaling molecules .
Comparison with Similar Compounds
Structural Analogues
While explicit structural data for Dicliripariside A is unavailable, its naming convention ("-side" suffix) implies a glycoside or saccharide derivative. Comparisons can be drawn to other glycosides like Amygdalin (CAS 29883-15-6) or Arbutin (CAS 497-76-7), which share functional groups such as hydroxyl and glycosidic bonds.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- This compound’s purity matches industry standards for research reagents but lacks detailed solubility or stability data .
- Unlike cyanogenic Amygdalin, this compound’s safety profile remains uncharacterized, highlighting a research gap .
Pharmacological Activity
and emphasize the importance of comparing efficacy, toxicity, and clinical relevance. For example:
Table 2: Pharmacological Profiles
Key Observations :
- This compound’s biological activity is unverified, whereas structurally related terpenoids like Thymol derivatives exhibit validated antimicrobial and anti-inflammatory properties .
- No pharmacokinetic data (e.g., half-life, metabolism) exist for this compound, unlike its analogs .
Table 3: Application Scope
Key Observations :
- This compound’s niche status contrasts with broadly utilized lipids or diagnostic reagents, reflecting its exploratory stage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
